molecular formula C10H14O3 B2705404 (3a'R,6a'S)-tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one CAS No. 51716-62-2

(3a'R,6a'S)-tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one

Cat. No. B2705404
CAS RN: 51716-62-2
M. Wt: 182.219
InChI Key: WWAYLSXXLXIQNN-OCAPTIKFSA-N
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Description

(3a'R,6a'S)-tetrahydro-1'H-spiro[[1,3]dioxolane-2,2'-pentalen]-5'(3'H)-one is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action and biochemical effects have been studied extensively.

Scientific Research Applications

Synthetic Approaches and Chemical Transformations

  • Tetrahydrospiro[1,3-dioxolane-2,1′-pentalen]-4′-ones have been stereoselectively converted to dodecahydrocyclopenta[a]indene isomers using organometallic reagents and intramolecular aldol reactions, with structural configurations confirmed by X-ray and spectroscopic analyses (Krebs et al., 2013).
  • Spiro- and dispiro-1,2-dioxolanes have been investigated for their antimalarial activities, demonstrating significant differences in potency and reaction mechanisms with iron(II), which suggest structural elements crucial for biological activity (Wang et al., 2007).
  • The formation and transformation of spirophosphoranes, showing reactions with vinyl ethers and enamines, offer insights into spirocyclic compound applications in organic synthesis and potentially catalytic processes (Laurenço & Burgada, 1976).

Biosynthetic Implications and Bioactivity

  • Spiroketals from Pestalotiopsis fici highlight a biosynthetic pathway involving Diels-Alder reaction cascades, suggesting a natural product synthesis model for complex spirocyclic structures (Liu et al., 2013).
  • Novel hydroperoxydioxolanes and -dioxanes have been synthesized, demonstrating potential applications in exploring antimalarial activity and understanding the biochemical pathways of natural product biosynthesis (Hamann et al., 2006).

properties

IUPAC Name

(3aR,6aS)-spiro[1,3,3a,4,6,6a-hexahydropentalene-5,2'-1,3-dioxolane]-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c11-9-3-7-5-10(6-8(7)4-9)12-1-2-13-10/h7-8H,1-6H2/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWAYLSXXLXIQNN-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2(O1)CC3CC(=O)CC3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2(O1)C[C@H]3CC(=O)C[C@H]3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51716-62-2
Record name (3'aR,6'aS)-hexahydro-1'H-spiro[1,3-dioxolane-2,2'-pentalen]-5'-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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